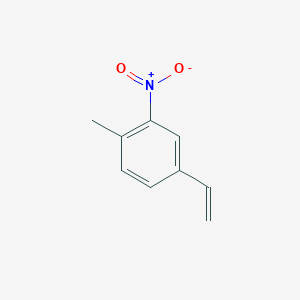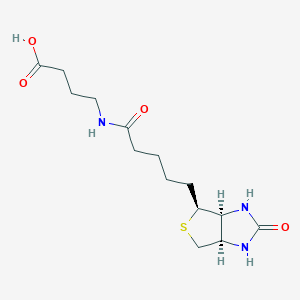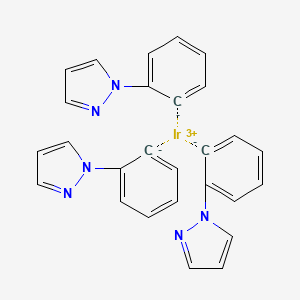
三(2-(1H-吡唑-1-基)苯基)铱
描述
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, is an iridium-based organic compound . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV . It has been normally used as an electron-blocking layer (EBL) in organic light-emitting diodes and other organic electronic devices (e.g., organic photovoltaics) .
Molecular Structure Analysis
The molecular structure of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is complex. It involves a series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes . The crystalline structures presented different molecular conformations .Physical And Chemical Properties Analysis
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium has a molecular weight of 621.72 . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV .科学研究应用
Organic Light-Emitting Diodes (OLEDs)
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, often abbreviated as Ir(pzpy)₃, is widely employed as an emitter material in OLEDs. Its phosphorescent properties allow for efficient energy transfer, resulting in bright and vibrant displays. Researchers have explored different ligand modifications to fine-tune its emission color, making it suitable for various applications, including television screens, smartphones, and lighting panels .
Phosphorescent Sensitizers in Photovoltaics
In the realm of solar energy, Ir(pzpy)₃ serves as a promising phosphorescent sensitizer. When incorporated into dye-sensitized solar cells (DSSCs), it enhances light absorption and electron injection efficiency. Researchers have achieved impressive power conversion efficiencies by combining Ir(pzpy)₃ with complementary sensitizers and optimizing device architectures .
Catalysis and Synthetic Chemistry
Ir(pzpy)₃ exhibits catalytic activity in various reactions. For instance, it participates in C–H bond functionalization, enabling the selective modification of organic molecules. Rhodium-catalyzed C–H alkenylation and indazole synthesis have been achieved using this compound as a catalyst .
Electroluminescent Devices
Beyond OLEDs, Ir(pzpy)₃ finds applications in electroluminescent devices such as organic electroluminescent displays (OELDs) and organic field-effect transistors (OFETs). Its high luminescence efficiency and stability contribute to the advancement of these technologies .
作用机制
Target of Action
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.
Mode of Action
Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.
Pharmacokinetics
Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .
Result of Action
The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.
安全和危害
属性
IUPAC Name |
iridium(3+);1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRAHGRSMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359014-72-5 | |
| Record name | 359014-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






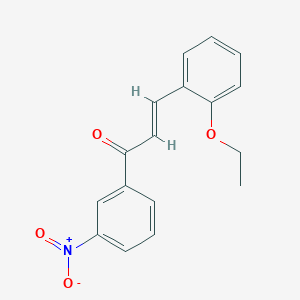
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)



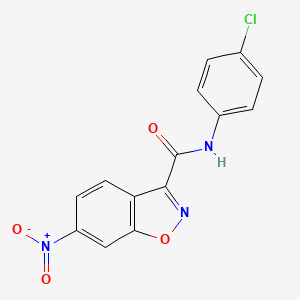


![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
